molecular formula C17H18FNO2 B4408535 3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

Cat. No.: B4408535
M. Wt: 287.33 g/mol
InChI Key: QOFGFGQQLBQRHQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methoxymethylphenyl group attached to a propanamide backbone

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-21-12-13-5-4-7-15(11-13)19-17(20)10-9-14-6-2-3-8-16(14)18/h2-8,11H,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFGFGQQLBQRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-fluoropropiophenone.

    Methoxymethylation: The 2-fluoropropiophenone is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group, forming 3-(2-fluorophenyl)-3-(methoxymethyl)propanone.

    Amidation: Finally, the 3-(2-fluorophenyl)-3-(methoxymethyl)propanone is subjected to an amidation reaction with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxymethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide
  • 3-(2-bromophenyl)-N-[3-(methoxymethyl)phenyl]propanamide
  • 3-(2-methylphenyl)-N-[3-(methoxymethyl)phenyl]propanamide

Uniqueness

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide is unique due to the presence of the fluorine atom, which can significantly affect the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide
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3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

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